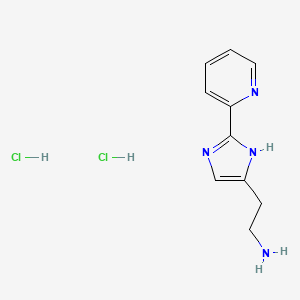

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Description

BenchChem offers high-quality 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-pyridin-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-5-4-8-7-13-10(14-8)9-3-1-2-6-12-9;;/h1-3,6-7H,4-5,11H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEGBYFFUXMMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(N2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust synthetic pathway for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, a key intermediate in the development of various active pharmaceutical ingredients.[1][2] The synthesis of this histamine analog involves a multi-step process, beginning with the construction of the core 2-(pyridin-2-yl)-1H-imidazole scaffold, followed by the elaboration of the C4 position to introduce the desired aminoethyl side chain. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the characterization of the target molecule and its precursors.

Introduction to 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine is a heterocyclic compound that belongs to the class of histamine analogs.[3][4] Histamine, a biogenic amine, plays a crucial role in various physiological processes, and its analogs are of significant interest in medicinal chemistry for their potential to modulate histamine receptors and other biological targets.[3][4][5] The title compound, in its dihydrochloride salt form, is a stable and readily handleable solid, making it a valuable building block in drug discovery and development.[6]

Synthetic Strategy: A Multi-Step Approach

The synthesis of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride can be logically approached through a convergent strategy. The core of this strategy is the initial formation of the 2-(pyridin-2-yl)-1H-imidazole ring system. This can be achieved through the condensation of pyridine-2-carboxamidine with a suitable three-carbon synthon. Following the construction of this core, the C4 position of the imidazole ring is functionalized to introduce the ethanamine side chain. This is typically accomplished through a series of reactions, including formylation, olefination, and subsequent reduction and deprotection steps.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Pyridin-2-yl)-1H-imidazole-4-methanol

The initial step involves the construction of the imidazole ring. This can be achieved by reacting pyridine-2-carboxamidine with 1,3-dihydroxyacetone in the presence of a base.

Protocol:

-

To a solution of sodium methoxide in methanol, add pyridine-2-carboxamidine hydrochloride and 1,3-dihydroxyacetone.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford 2-(pyridin-2-yl)-1H-imidazole-4-methanol.

Step 2: Synthesis of 2-(Pyridin-2-yl)-1H-imidazole-4-carbaldehyde

The alcohol functional group of the intermediate is then oxidized to an aldehyde. This transformation is crucial for the subsequent introduction of the ethylamine side chain.[7][8]

Protocol:

-

Dissolve 2-(pyridin-2-yl)-1H-imidazole-4-methanol in a suitable solvent such as chloroform or dichloromethane.

-

Add activated manganese dioxide (MnO2) to the solution. The amount of MnO2 should be in large excess (typically 10-20 equivalents).

-

Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-(pyridin-2-yl)-1H-imidazole-4-carbaldehyde, which can often be used in the next step without further purification.

Step 3: Synthesis of (E)-2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethenyl]nitromethane

The aldehyde is then subjected to a Henry reaction (nitroaldol condensation) with nitromethane to introduce the nitroethenyl group.

Protocol:

-

Dissolve 2-(pyridin-2-yl)-1H-imidazole-4-carbaldehyde in nitromethane.

-

Add a catalytic amount of a base, such as ammonium acetate or an amine base like triethylamine.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with a cold solvent like ethanol, and dry under vacuum to obtain (E)-2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethenyl]nitromethane.

Step 4: Synthesis of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine

The final step in the synthesis of the free base is the reduction of the nitro group to an amine.

Protocol:

-

Suspend (E)-2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethenyl]nitromethane in a suitable solvent, such as methanol or ethanol.

-

Add a reducing agent, such as Raney nickel or palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (typically 50 psi) at room temperature until the uptake of hydrogen ceases.

-

Carefully filter the catalyst from the reaction mixture through a pad of Celite®.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine.

Step 5: Formation of the Dihydrochloride Salt

To improve the stability and handling of the final compound, it is converted to its dihydrochloride salt.[6]

Protocol:

-

Dissolve the crude 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (or a solution of HCl in diethyl ether) with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to afford 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride as a solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| 2-(Pyridin-2-yl)-1H-imidazole-4-methanol | C9H9N3O | 175.19 | ¹H NMR, ¹³C NMR, MS |

| 2-(Pyridin-2-yl)-1H-imidazole-4-carbaldehyde | C9H7N3O | 173.17 | ¹H NMR, ¹³C NMR, MS, IR |

| (E)-2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethenyl]nitromethane | C10H8N4O2 | 216.20 | ¹H NMR, ¹³C NMR, MS |

| 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine | C10H12N4 | 188.23 | ¹H NMR, ¹³C NMR, MS |

| 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | C10H14Cl2N4 | 261.15 | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |

Safety and Handling

It is imperative that all synthetic procedures are conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. The reagents used in this synthesis may be toxic, flammable, or corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide outlines a comprehensive and logical synthetic route for the preparation of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. By following the detailed protocols and adhering to the necessary safety precautions, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and development endeavors. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in medicinal chemistry and pharmacology.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Synthesis of histamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine analogues, XXXV: 2-substituted histamine derivatives containing classical moieties of H2-antagonists--a novel class of H1-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 2-PYRIDIN-2-YL-1H-IMIDAZOLE-4-CARBALDEHYDE [chemicalbook.com]

- 8. Page loading... [guidechem.com]

A Senior Application Scientist's Guide to the Structural Elucidation of Pyridine-Imidazole Compounds

Introduction: The Significance of the Pyridine-Imidazole Scaffold

The fusion of pyridine and imidazole rings creates a class of heterocyclic compounds with profound importance in medicinal chemistry and materials science.[1] These scaffolds are prevalent in numerous biologically active molecules, including those with antimicrobial, antiviral, and anticancer properties.[2][3] The therapeutic potential and material characteristics of these compounds are intrinsically linked to their precise three-dimensional structure, which dictates their interactions with biological targets or their performance in various applications.[2] Consequently, the unambiguous determination of their chemical structure is a cornerstone of their development and application.

This guide provides an in-depth, experience-driven approach to the structural elucidation of pyridine-imidazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed analytical decisions. We will explore the synergistic application of modern spectroscopic and chromatographic techniques to unravel the complexities of these fascinating molecules.

The Integrated Approach to Structure Elucidation: A Strategic Workflow

The elucidation of a novel pyridine-imidazole compound is rarely a linear process. It is an iterative and integrative endeavor that combines data from multiple analytical techniques. The choice and sequence of these techniques are critical for an efficient and accurate workflow. A typical strategic workflow is outlined below.

Caption: A strategic workflow for the structural elucidation of pyridine-imidazole compounds.

Part 1: Purification and Initial Characterization - Laying the Foundation

A pure sample is the prerequisite for accurate structural analysis. High-Performance Liquid Chromatography (HPLC) is the workhorse for the purification of pyridine-imidazole compounds.

High-Performance Liquid Chromatography (HPLC)

Given the polar nature of the pyridine and imidazole rings, reversed-phase HPLC is a common and effective choice.[4] However, the basicity of these heterocycles can lead to poor peak shape and retention on standard C18 columns.

Experimental Protocol: Reversed-Phase HPLC for Pyridine-Imidazole Compounds

-

Column Selection: A C18 column is a good starting point. For particularly polar or basic compounds, consider a polar-embedded or polar-endcapped C18 column, or a column designed for use at higher pH.[5][6]

-

Mobile Phase:

-

Aqueous Phase (A): Deionized water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier protonates the basic nitrogens, improving peak shape and retention.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Gradient Elution: A typical gradient would be to start with a low percentage of the organic phase (e.g., 5-10%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes.

-

Detection: UV detection is standard, typically at 254 nm or a wavelength corresponding to the compound's maximum absorbance.[7]

-

Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., methanol, DMSO) and filter through a 0.22 µm syringe filter before injection.

Expertise & Experience: The choice of acidic modifier is crucial. Formic acid is MS-friendly, while TFA can suppress ionization in ESI-MS. If subsequent mass spectrometry is planned, formic acid is the preferred choice. For challenging separations, ion-pairing chromatography can be employed, though it is generally not compatible with mass spectrometry.[6]

Part 2: Unveiling the Molecular Formula and Fragmentation - The Role of Mass Spectrometry

Mass spectrometry (MS) provides the molecular weight and, with high resolution, the elemental composition of the compound. Tandem mass spectrometry (MS/MS) offers invaluable insights into the compound's structure by revealing its fragmentation patterns.[8][9]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the accurate mass of the molecular ion, which allows for the calculation of the elemental formula. Electrospray ionization (ESI) is the most common ionization technique for these compounds due to their polarity and basicity.

Tandem Mass Spectrometry (MS/MS)

By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns that help piece together the molecule's structure.[10][11] For pyridine-imidazole compounds, common fragmentation pathways often involve cleavage of the rings or loss of substituents.[12][13]

Experimental Protocol: ESI-MS and MS/MS Analysis

-

Sample Infusion: The purified compound from HPLC can be directly infused into the mass spectrometer, or an LC-MS setup can be used.

-

Ionization Mode: Positive ion mode is typically used, as the basic nitrogen atoms are readily protonated.[10]

-

Full Scan MS: Acquire a full scan spectrum to determine the mass of the protonated molecule [M+H]⁺.

-

MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation. Vary the collision energy to observe a range of fragment ions.

Data Presentation: Interpreting Fragmentation Patterns

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Implication |

| [M+H]⁺ | [M+H - 27]⁺ | HCN | Loss of a portion of the imidazole ring |

| [M+H]⁺ | [M+H - 28]⁺ | C₂H₄ or CO | Loss of a substituent or ring fragment |

| [M+H]⁺ | [M+H - R]⁺ | R (substituent) | Loss of a specific substituent group |

This table provides hypothetical examples of common neutral losses and their potential structural implications.

Caption: General fragmentation pathways in tandem mass spectrometry.

Part 3: Mapping the Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can reveal the complete connectivity of the pyridine-imidazole core and its substituents.[14]

1D NMR: ¹H and ¹³C Spectra

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).[15][16]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Expertise & Experience: The chemical shifts of protons and carbons in the pyridine and imidazole rings are highly diagnostic. For example, protons on the imidazole ring typically appear at a lower field (higher ppm) than those on the pyridine ring.[17][18]

2D NMR: Unraveling the Puzzle

2D NMR experiments are crucial for establishing the connectivity between atoms.[19][20][21]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[22]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for connecting different fragments of the molecule.

Experimental Protocol: A Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments should be optimized for the specific compound.

Caption: The central role of 2D NMR in structure elucidation.

Part 4: The Definitive Answer - Single-Crystal X-ray Crystallography

While the combination of MS and NMR can provide a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state.[2][23][24] It provides precise information on bond lengths, bond angles, and intermolecular interactions.[25][26][27]

Experimental Protocol: X-ray Crystallography

-

Crystallization: This is often the most challenging step. High-quality single crystals are grown using techniques like slow evaporation, vapor diffusion, or cooling crystallization from a variety of solvents.[23]

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[2]

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[2]

Data Presentation: Crystallographic Data Summary

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| β (°) | 98.76(3) |

| Volume (ų) | 1334.5(8) |

| Z | 4 |

| R-factor (%) | 4.5 |

This table presents example crystallographic data for a hypothetical pyridine-imidazole compound.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of pyridine-imidazole compounds is a multifaceted process that relies on the synergistic interplay of various analytical techniques. By strategically employing HPLC for purification, mass spectrometry for molecular formula determination and fragmentation analysis, a suite of 1D and 2D NMR experiments for mapping atomic connectivity, and, when possible, X-ray crystallography for definitive 3D structure confirmation, researchers can confidently and accurately characterize these important molecules. This integrated approach, grounded in a deep understanding of the principles behind each technique, is essential for advancing the fields of drug discovery and materials science.

References

- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv

- An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Deriv

- Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and comput

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing.

- Crystal structure of 2-(2′-pyridyl)imidazole, C8H7N3.

- Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.

- X‐ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f.17.

- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.

- Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles.

- Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.

- Mass Spectrometry of Heterocyclic Compounds (1966). SciSpace.

- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.

- 2D NMR Experiments - HETCOR. Nanalysis.

- 2D NMR FOR THE CHEMIST.

- An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Deriv

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.

- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.

- Ion fragmentation of small molecules in mass spectrometry.

- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evalu

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.

- Tandem Mass Spectrometry. YouTube.

- 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L...

- Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium C

- HPLC METHOD FOR IMIDAZOLE.

- HPLC Methods for analysis of Pyridine.

- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.

- HPLC analysis of imidazole antimycotic drugs in pharmaceutical formul

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]

- 6. helixchrom.com [helixchrom.com]

- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. youtube.com [youtube.com]

- 12. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]

- 21. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Novel Pyridine-Imidazole Derivatives

Introduction: The Rise of Pyridine-Imidazole Scaffolds in Drug Discovery

The landscape of modern therapeutics is increasingly dominated by small molecules capable of precise intervention in cellular signaling. Among these, the pyridine-imidazole scaffold has emerged as a privileged structure, a testament to its remarkable versatility and potent biological activity.[1] This guide delves into the intricate mechanisms by which these novel derivatives exert their effects, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will journey from the fundamental principles of their molecular interactions to the practical methodologies employed to elucidate their function, equipping you with the knowledge to navigate this exciting frontier of medicinal chemistry. The unique electronic and structural characteristics of the fused pyridine and imidazole rings, including the strategic placement of nitrogen atoms, facilitate a multitude of interactions such as hydrogen bonding and metal coordination, making them ideal for designing targeted therapies.[1][2]

I. Core Molecular Targets and Perturbed Signaling Networks

Extensive research has revealed that pyridine-imidazole derivatives primarily function as inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signal transduction. By competing with ATP for the kinase's active site, these compounds can effectively halt downstream signaling cascades implicated in a range of pathologies, from inflammation to cancer.[3][4]

A. The p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: A Primary Target in Inflammatory Diseases

A significant class of pyridine-imidazole derivatives demonstrates potent and selective inhibition of p38 MAPK.[5][6] The p38 MAPK pathway is a critical regulator of inflammatory responses, and its overactivation is a hallmark of numerous inflammatory conditions.[5] These compounds act as ATP-competitive inhibitors, binding to the active site of p38α kinase and preventing the phosphorylation of its downstream substrates.[3][4][5] This blockade effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[5][6]

B. Transforming Growth Factor-β (TGF-β) Receptor 1: A Key Player in Cancer and Fibrosis

Another prominent target for pyridine-imidazole derivatives is the Transforming Growth Factor-β (TGF-β) receptor 1 (TGF-βR1), also known as ALK5.[7][8][9] The TGF-β signaling pathway is a master regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[10][11] Its dysregulation is heavily implicated in cancer progression and fibrotic diseases.[10] Pyridine-imidazole-based inhibitors of TGF-βR1 are ATP-competitive and can effectively block the phosphorylation of downstream SMAD proteins, thereby halting the pro-tumorigenic and pro-fibrotic effects of aberrant TGF-β signaling.[7][9]

C. Cyclin-Dependent Kinase 9 (CDK9): A Target in Transcriptional Regulation and Oncology

Recent studies have identified novel imidazole[1,2-a]pyridine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[12][13][14] CDK9 is a key regulator of transcription elongation, and its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers addicted to the expression of short-lived anti-apoptotic proteins. By inhibiting CDK9, these compounds can induce apoptosis in cancer cells.[12]

II. A Methodological Guide to Elucidating the Mechanism of Action

A multi-faceted experimental approach is essential to rigorously define the mechanism of action of novel pyridine-imidazole derivatives. The following section provides detailed protocols for key assays.

A. Biochemical Kinase Assays: Quantifying Inhibitory Potency

Objective: To determine the in vitro inhibitory activity of the pyridine-imidazole derivative against its purified target kinase.

Principle: These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitor's potency, which is typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Representative Protocols:

-

p38 MAPK Kinase Assay: A non-radioactive assay can be performed by immunoprecipitating active p38 MAPK from cell lysates and then incubating the immunoprecipitate with a specific substrate (e.g., ATF-2) and ATP.[15] The phosphorylation of the substrate is then detected by Western blotting using a phospho-specific antibody.[15] Alternatively, commercial kits are available that utilize fluorescence or luminescence-based detection.[16][17]

-

TGF-βR1 (ALK5) Kinase Assay: Commercially available kits are the most common method for assessing TGF-βR1 kinase activity.[18][19][20] These assays typically use a purified recombinant TGF-βR1 kinase domain, a specific peptide substrate, and an ADP-Glo™ system to measure kinase activity through the detection of ADP produced during the reaction.[7][18][20]

-

CDK9/Cyclin T1 Kinase Assay: Similar to the TGF-βR1 assay, CDK9 activity can be measured using commercially available kits that provide the purified enzyme complex, a peptide substrate, and a detection system such as ADP-Glo™.[21][22][23][24]

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 11a | p38α | 47 | [6] |

| Compound 11d | p38α | 45 | [6] |

| LB-1 | CDK9 | 9.22 | [14][25] |

| LB-8 | CDK9 | 5.25 | [25] |

| LB-10 | CDK9 | 3.56 | [25] |

| Compound 1d | CDK9 | 180 | [26] |

Table 1: Representative IC50 values of pyridine-imidazole derivatives against their target kinases.

B. Cell Viability and Cytotoxicity Assays: Assessing Cellular Effects

Objective: To determine the effect of the pyridine-imidazole derivative on cell viability, proliferation, and cytotoxicity.

Principle: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.[3][4][5][27][28] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4][27] The amount of formazan produced is directly proportional to the number of living cells.[4]

Detailed Protocol for MTT Assay:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the pyridine-imidazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[27]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[28]

C. Target Engagement Assays: Confirming Intracellular Binding

Objective: To verify that the pyridine-imidazole derivative binds to its intended target protein within the complex environment of a living cell.

Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement.[1][6][8][29][30] It is based on the principle that the binding of a ligand (the drug) stabilizes the target protein, making it more resistant to thermal denaturation.[1][6][29]

Detailed Protocol for CETSA:

-

Cell Treatment: Treat intact cells with the pyridine-imidazole derivative or a vehicle control.

-

Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and precipitation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.[30]

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement.

D. Analysis of Downstream Signaling: Validating the Mechanism

Objective: To confirm that the inhibition of the target kinase by the pyridine-imidazole derivative leads to the expected modulation of downstream signaling pathways.

Key Methodologies:

-

Western Blotting: This technique is used to detect changes in the phosphorylation status of downstream substrates of the target kinase.[31][32][33] For example, to confirm p38 MAPK inhibition, one would probe for a decrease in the phosphorylation of MK2 or ATF-2. For TGF-βR1 inhibition, a decrease in SMAD2/3 phosphorylation would be expected.

General Western Blotting Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., phospho-SMAD2), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[31]

-

-

Luciferase Reporter Assays: These assays are used to measure the activity of transcription factors that are regulated by the signaling pathway of interest.[11][34][35][36][37] A reporter construct containing a luciferase gene under the control of a promoter with binding sites for the transcription factor is transfected into cells. A decrease in luciferase activity upon treatment with the inhibitor indicates a blockade of the signaling pathway.

III. Conclusion and Future Perspectives

The pyridine-imidazole scaffold represents a highly promising platform for the development of novel targeted therapies. The methodologies outlined in this guide provide a robust framework for elucidating the mechanism of action of these compounds, from initial biochemical characterization to validation in cellular systems. As our understanding of cellular signaling becomes more nuanced, the continued exploration of pyridine-imidazole derivatives and the application of these rigorous analytical techniques will undoubtedly pave the way for the next generation of precision medicines.

References

- Unraveling the Mechanism of Action of Dimethyl-Imidazolyl-Ethynyl Pyridine Compounds as Potent p38 MAPK Inhibitors - Benchchem.

- Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the

-

Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC - PubMed Central. [Link]

-

Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed. [Link]

-

Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed. [Link]

-

Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - NIH. [Link]

-

Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - NIH. [Link]

-

TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Imidazole-Pyridine Hybrids as Potent Anti-cancer Agents | Request PDF - ResearchGate. [Link]

-

Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Publishing. [Link]

-

CDK9/CyclinT Kinase Assay Kit - BPS Bioscience. [Link]

-

CDK9/CyclinT Kinase Assay Kit - BPS Bioscience. [Link]

-

2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed. [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

-

Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Publishing. [Link]

-

Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [Link]

-

CDK9/CyclinK, Active. [Link]

-

Dual Luciferase Reporter Assay Protocol. [Link]

-

Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - NIH. [Link]

-

Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed. [Link]

-

Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. [Link]

-

(PDF) Coimmunoprecipitation assay for the detection of kinase-substrate interactions. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

-

Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed. [Link]

-

New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC - NIH. [Link]

-

TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. [Link]

-

CDK9/CyclinK Kinase Assay - ResearchGate. [Link]

-

Western Blot Protocol: Step-by-Step Guide | Boster Bio. [Link]

-

How to determine transcriptional activity by Luciferase assay? - ResearchGate. [Link]

-

Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. [Link]

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. clyte.tech [clyte.tech]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. promega.com [promega.com]

- 10. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. benchchem.com [benchchem.com]

- 17. promega.com [promega.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. TGF beta R1 Kinase Enzyme System [worldwide.promega.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. promega.com [promega.com]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 33. bosterbio.com [bosterbio.com]

- 34. assaygenie.com [assaygenie.com]

- 35. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical properties and anticipated biological activity of 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS No: 56624-07-8). Based on its structural analogy to known pharmacologically active agents, this compound is projected to be a potent and selective agonist of the Histamine H1 Receptor. This document details the presumptive mechanism of action through the Gq-protein coupled signaling cascade, outlines its expected biological effects, and provides detailed, field-proven protocols for its in vitro characterization. This guide is intended for researchers, scientists, and drug development professionals investigating novel modulators of the histaminergic system.

Introduction and Chemical Identity

2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a heterocyclic amine belonging to the 2-substituted histamine class of compounds. Its core structure, featuring a histamine-like ethylamine side chain attached to an imidazole ring which is in turn substituted with a pyridine ring, strongly suggests an affinity for histamine receptors. While primarily available as a research chemical or drug intermediate, its chemical architecture points towards a significant potential for biological activity, specifically as a modulator of the Histamine H1 Receptor (H1R).[1][2][3]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 56624-07-8 | [4] |

| Molecular Formula | C₁₀H₁₄Cl₂N₄ | [4] |

| Molecular Weight | 261.15 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage | 4°C, sealed storage, away from moisture | [4] |

| Purity (NMR) | ≥97.0% | [4] |

Presumptive Mechanism of Action: Histamine H1 Receptor Agonism

The structural similarity of the title compound to histamine and other 2-heteroarylhistamine derivatives strongly indicates that its primary mechanism of action is the activation of the Histamine H1 Receptor.[5] The H1R is a class A G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 family of G-proteins.[6][7] This initiates a well-defined intracellular signaling cascade.

The causality of this pathway is as follows:

-

Agonist Binding: 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine binds to the orthosteric site of the H1R, inducing a conformational change in the receptor.[8]

-

Gq Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation and dissociation from the βγ-subunits.[6][9]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme, phospholipase C (PLC).[9]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[9][10]

-

Cellular Response: The elevation in cytosolic Ca²⁺ and the presence of DAG activate various downstream effectors, including Protein Kinase C (PKC), leading to a cascade of cellular responses characteristic of H1R activation.[9]

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Expected Biological Activities and Therapeutic Potential

As a presumed H1R agonist, 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine is expected to mimic the physiological effects of histamine at H1R-expressing tissues. These effects are widespread and include:

-

Smooth Muscle Contraction: Particularly in the bronchi and gastrointestinal tract.[6]

-

Increased Vascular Permeability: Leading to edema and swelling, a hallmark of allergic reactions.[11]

-

Vasodilation: Contributing to erythema (redness) and a drop in blood pressure.[6]

-

Central Nervous System Effects: H1 receptors in the CNS are involved in regulating wakefulness and arousal.[7]

Given these activities, the compound is not a therapeutic candidate for common allergic conditions, where H1R antagonists are the standard of care.[8] Instead, its value lies as a research tool . A potent and selective H1R agonist is invaluable for:

-

Elucidating the physiological and pathophysiological roles of the H1 receptor.

-

Serving as a reference compound in high-throughput screening for novel H1R antagonists.

-

Studying the processes of receptor desensitization and internalization.

Quantitative Data Summary (Based on Analogs)

Table 2: Anticipated Agonist Activity Profile

| Parameter | Expected Value | Description |

| Binding Affinity (pKi) | High (likely in the nanomolar range) | Represents the concentration required to occupy 50% of the H1 receptors. |

| Functional Potency (pEC50) | High (comparable to or greater than histamine) | Represents the concentration required to elicit 50% of the maximal response. |

| Receptor Selectivity | High for H1R over H2R, H3R, and H4R | The compound is expected to show significantly lower activity at other histamine receptor subtypes. |

Note: These are projected values based on structurally related compounds. Empirical determination is required for confirmation.

Experimental Protocols for In Vitro Characterization

To empirically determine the biological activity of 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, a two-pronged in vitro approach is essential: a radioligand binding assay to quantify its affinity for the H1R, and a functional assay, such as calcium mobilization, to measure its potency and efficacy as an agonist.

Caption: Workflow for In Vitro Characterization.

Protocol 1: Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity H1R radioligand, [³H]-mepyramine.[12][13]

A. Materials

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human H1R.

-

Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride.

-

Non-specific Ligand: Mianserin or another unlabeled H1R antagonist (10 µM final concentration).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), liquid scintillation counter, scintillation cocktail.

B. Step-by-Step Methodology

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well . Protein concentration should be optimized to ensure specific binding is <10% of total added radioligand.

-

Compound Dilution: Prepare a serial dilution of the test compound in binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

-

Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

Total Binding: 50 µL binding buffer + 50 µL [³H]-mepyramine + 150 µL membrane suspension.

-

Non-specific Binding (NSB): 50 µL non-specific ligand + 50 µL [³H]-mepyramine + 150 µL membrane suspension.

-

Competition: 50 µL of test compound dilution + 50 µL [³H]-mepyramine + 150 µL membrane suspension. (Note: The final concentration of [³H]-mepyramine should be approximately its Kd value for the H1R).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the increase in intracellular calcium concentration following H1R activation by the test compound, providing a measure of its functional potency (EC50).[10][14]

A. Materials

-

Cells: HEK293 cells stably expressing the human H1R, plated in black, clear-bottom 96-well microplates.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride.

-

Reference Agonist: Histamine.

-

Equipment: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

B. Step-by-Step Methodology

-

Cell Plating: Seed the H1R-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-50,000 cells/well) and incubate overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions (e.g., 2X Fluo-4 AM solution).

-

Remove the culture medium from the cells and add 50 µL of the loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

After incubation, wash the cells twice with 100 µL of assay buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.

-

-

Compound Preparation: Prepare a serial dilution plate of the test compound and the reference agonist (histamine) in assay buffer at a concentration 5X the final desired concentration.

-

Fluorescence Measurement:

-

Place the cell plate and the compound plate into the fluorescence microplate reader, allowing temperature to equilibrate.

-

Set the instrument to excite at ~488 nm and measure emission at ~525 nm.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically inject 25 µL of the test compound or reference agonist from the compound plate into the cell plate.

-

Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The response is typically quantified as the change in fluorescence (F) over the baseline fluorescence (F₀), or as the peak fluorescence intensity.

-

Plot the response against the log concentration of the agonist.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using a four-parameter logistic equation.

-

The efficacy of the test compound can be compared to the maximal response produced by histamine.

-

Safety and Handling

While a specific, comprehensive safety data sheet for 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is not universally available, related imidazole-containing compounds are classified as potential irritants.[5][15] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5]

Conclusion

2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a compound of significant interest for researchers in pharmacology and medicinal chemistry. Its chemical structure strongly suggests it functions as a histamine H1 receptor agonist. The protocols detailed in this guide provide a robust framework for the empirical validation of its binding affinity and functional potency. As a selective H1R agonist, this compound serves as a valuable molecular probe for dissecting the complex roles of the histaminergic system in health and disease.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. innoprot.com [innoprot.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride, CAS No. 56-92-8 - iChemical [ichemical.com]

Spectroscopic Characterization of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering a robust framework for the characterization of this and structurally related molecules. Given the scarcity of publicly available experimental spectra for this specific dihydrochloride salt, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a reliable predictive analysis.

Introduction

The molecule 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active agents. Its structural complexity, featuring a pyridine ring, an imidazole ring, and a flexible ethylamine side chain, necessitates a thorough spectroscopic characterization to ensure identity, purity, and structural integrity. The dihydrochloride salt form is common for such amine-containing compounds, enhancing their stability and solubility in aqueous media. This guide will focus on the two primary analytical techniques for structural elucidation: NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H and ¹³C NMR chemical shifts and an anticipated mass spectrum fragmentation pattern for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. These predictions are derived from the analysis of substituent effects on the core heterocyclic systems and the ethylamine moiety, drawing upon data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. For the dihydrochloride salt of the title compound, a polar aprotic solvent such as dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. DMSO-d6 effectively dissolves the salt and allows for the observation of exchangeable protons (N-H and N⁺-H), which are crucial for a complete structural assignment.

Predicted ¹H NMR Data (in DMSO-d6, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-6' (Pyridine) | 8.6 - 8.8 | Doublet (d) | ~5 | The proton ortho to the pyridine nitrogen is expected to be the most deshielded due to the inductive effect of the nitrogen. |

| H-4' (Pyridine) | 8.0 - 8.2 | Triplet of doublets (td) | ~8, ~2 | This proton is influenced by both ortho and meta couplings. |

| H-3' (Pyridine) | 7.9 - 8.1 | Doublet (d) | ~8 | Ortho coupling to H-4'. |

| H-5' (Pyridine) | 7.5 - 7.7 | Triplet (t) | ~6 | Coupling to H-4' and H-6'. |

| H-5 (Imidazole) | 7.4 - 7.6 | Singlet (s) | - | The lone proton on the imidazole ring. |

| NH (Imidazole) | 12.0 - 14.0 | Broad Singlet (br s) | - | Exchangeable proton, typically broad and downfield in DMSO-d6. |

| NH₃⁺ (Amine) | 8.0 - 8.5 | Broad Singlet (br s) | - | Protons of the ammonium group, expected to be broad due to exchange and quadrupolar coupling with nitrogen. |

| H-α (Ethyl) | 3.1 - 3.3 | Triplet (t) | ~7 | Methylene group adjacent to the ammonium group. |

| H-β (Ethyl) | 2.9 - 3.1 | Triplet (t) | ~7 | Methylene group adjacent to the imidazole ring. |

Predicted ¹³C NMR Data (in DMSO-d6, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2' (Pyridine) | 150 - 152 | Carbon attached to nitrogen in the pyridine ring. |

| C-6' (Pyridine) | 148 - 150 | Carbon adjacent to the pyridine nitrogen. |

| C-4' (Pyridine) | 137 - 139 | Deshielded carbon in the pyridine ring. |

| C-2 (Imidazole) | 144 - 146 | Carbon connecting the pyridine and imidazole rings. |

| C-4 (Imidazole) | 135 - 137 | Substituted carbon in the imidazole ring. |

| C-5 (Imidazole) | 115 - 117 | Unsubstituted carbon in the imidazole ring. |

| C-3', C-5' (Pyridine) | 122 - 126 | Shielded carbons in the pyridine ring. |

| C-α (Ethyl) | 38 - 40 | Carbon adjacent to the ammonium group, influenced by the positive charge. |

| C-β (Ethyl) | 25 - 27 | Carbon adjacent to the imidazole ring. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for analyzing polar, thermally labile molecules like the title compound, particularly in its salt form. In positive ion mode, the molecule is expected to be observed as its protonated molecular ion [M+H]⁺, where M is the free base.

Predicted Mass Spectrometry Data

-

Molecular Formula (Free Base): C₁₀H₁₂N₄

-

Molecular Weight (Free Base): 188.23 g/mol

-

Molecular Formula (Dihydrochloride): C₁₀H₁₄Cl₂N₄

-

Molecular Weight (Dihydrochloride): 261.15

-

Expected [M+H]⁺ (Free Base): m/z 189.1135

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule in tandem MS (MS/MS) experiments is anticipated to proceed through several key pathways. The pyridinyl-imidazole core is expected to be relatively stable.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia from the protonated molecule, leading to a significant fragment ion at m/z 172.

-

Cleavage of the Ethyl Linker: Scission of the C-C bond in the ethyl chain can lead to fragments corresponding to the protonated pyridinyl-imidazole moiety and the ethylamine side chain.

-

Ring Fragmentation: While less common for the stable aromatic rings, high-energy collisions could induce fragmentation of the pyridine or imidazole rings, although these fragments are expected to be of lower abundance.

Experimental Protocols

To obtain high-quality spectroscopic data for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, the following standardized protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the dihydrochloride salt in 0.6 mL of DMSO-d6. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Experiment:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Experiment:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0-160 ppm.

-

Employ a sufficient number of scans for adequate signal intensity, as ¹³C is a less sensitive nucleus.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the pyridine and ethylamine moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for connecting the different structural fragments of the molecule.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass measurements.

-

Full Scan MS:

-

Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Tandem MS (MS/MS):

-

Select the [M+H]⁺ ion (m/z 189.11) as the precursor ion for collision-induced dissociation (CID).

-

Vary the collision energy to induce fragmentation and observe the formation of product ions. This will help to confirm the proposed fragmentation pathways.

-

Visualization of Workflows

To provide a clear visual representation of the analytical processes, the following diagrams illustrate the experimental workflows for NMR and MS analysis.

Caption: Workflow for NMR-based structural elucidation.

Caption: Workflow for MS-based structural analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS data for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. By leveraging data from analogous structures and established spectroscopic principles, this document serves as a valuable resource for the characterization of this important synthetic intermediate. The outlined experimental protocols offer a standardized approach to acquiring high-quality data, ensuring confidence in the structural elucidation process. As with any predictive data, experimental verification is the ultimate standard, and this guide provides a robust framework for such validation.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

In Silico Modeling of Pyridine-Imidazole Compound Interactions: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in silico modeling of pyridine-imidazole compound interactions. Moving beyond a simple recitation of protocols, this document delves into the rationale behind key methodological choices, offering a framework for designing robust and self-validating computational experiments.

Introduction: The Significance of Pyridine-Imidazole Scaffolds in Drug Discovery

Pyridine and imidazole rings are privileged heterocyclic structures frequently found in biologically active molecules and approved drugs.[1][2] Their unique electronic properties, hydrogen bonding capabilities, and ability to participate in π-π stacking and cation-π interactions make them versatile pharmacophores for targeting a wide range of biological macromolecules.[3][4] Consequently, the accurate in silico prediction of their binding modes and affinities is a cornerstone of modern computer-aided drug design (CADD).[5] This guide will navigate the critical steps of in silico analysis, from initial structural preparation to advanced molecular dynamics simulations, providing both the "how" and the "why" to empower researchers in their drug discovery endeavors.

The Computational Workflow: A Multi-Scale Approach

The in silico investigation of pyridine-imidazole compound interactions is not a monolithic process but rather a multi-scale workflow. Each stage provides a different level of detail and computational expense, building upon the insights of the previous step. A judicious application of these methods allows for the efficient screening of large compound libraries and the detailed characterization of promising leads.

Caption: A multi-phase workflow for in silico modeling of pyridine-imidazole interactions.

PART 1: Ligand and Receptor Preparation - The Foundation of Accuracy

The axiom "garbage in, garbage out" is particularly pertinent to in silico modeling. The quality of your initial structures will directly impact the reliability of all subsequent calculations.

Ligand Preparation: Beyond 2D to 3D

A crucial first step is the conversion of 2D chemical structures of your pyridine-imidazole compounds into high-quality 3D conformers.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: Utilize software such as Avogadro or Open Babel to convert 2D representations (e.g., SMILES strings) into initial 3D structures.[6]

-

Protonation State Determination: At physiological pH (typically ~7.4), the nitrogen atoms in pyridine and imidazole rings can exist in different protonation states. This is a critical consideration as it dictates the molecule's charge and hydrogen bonding potential. Tools like MarvinSketch or PROPKA can be used to predict pKa values and assign the most probable protonation state.

-

Energy Minimization: The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric clashes and obtain a low-energy conformation.

-

Conformational Search (for flexible molecules): If the pyridine-imidazole compound has rotatable bonds, a conformational search is necessary to explore the accessible conformational space. This can be achieved using tools like Confab in Open Babel.

Causality: An incorrect protonation state will lead to erroneous electrostatic calculations, fundamentally misrepresenting the potential interactions with the target protein. Similarly, starting with a high-energy, sterically strained ligand conformation can prevent the docking algorithm from finding the true binding pose.

Receptor Preparation: Ensuring a Clean and Validated Target

The preparation of the protein target structure, typically obtained from the Protein Data Bank (PDB), is equally critical.

Experimental Protocol: Receptor Preparation

-

Structure Acquisition and Cleaning: Download the crystal structure of the target protein from the PDB. Remove all non-essential molecules, including water, co-solvents, and crystallographic additives. If multiple chains are present, retain only the biologically relevant ones.[7]

-

Handling Missing Residues and Loops: Inspect the PDB file for missing residues or loops. If these are in regions distant from the binding site, they may be ignored. However, if they are near the active site, they must be modeled using tools like MODELLER or the SWISS-MODEL server.

-

Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate). Tools like H++ or the pdb2gmx module in GROMACS can automate this process.[7]

-

Structural Validation: Before proceeding, validate the geometry and stereochemistry of the prepared protein structure using tools like MolProbity or the validation reports provided by the PDB.

Self-Validation: Cross-referencing the protonation states of key active site residues with published literature on the target's catalytic mechanism provides a crucial validation step.

PART 2: Molecular Docking - Predicting Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It is an invaluable tool for virtual screening and hypothesis generation.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

File Format Conversion: Convert the prepared ligand and receptor files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.[9] This can be done using AutoDock Tools (ADT).[9]

-

Grid Box Definition: Define a 3D grid box that encompasses the binding site of the receptor. The size and center of this box are critical parameters that dictate the search space for the docking algorithm.[10]

-

Configuration File: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.[10]

-

Running the Docking Simulation: Execute the Vina program from the command line, providing the configuration file as input.

-

Analysis of Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). These poses should be visually inspected using molecular visualization software like PyMOL or ChimeraX to assess their plausibility and key interactions (e.g., hydrogen bonds, hydrophobic contacts).[11]

Caption: A streamlined workflow for molecular docking using AutoDock Vina.

Trustworthiness: The docking score is an estimation of binding affinity, not a precise measurement. It is most reliable when comparing the relative rankings of a series of congeneric compounds. Experimental validation is essential to confirm docking predictions. A common self-validating step is to re-dock a known co-crystallized ligand into its receptor; a successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

PART 3: Molecular Dynamics (MD) Simulations - Capturing the Dynamics of Interaction

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, allowing for the exploration of the conformational landscape of the protein-ligand complex in a simulated physiological environment.[3][12]

Force Fields: The Engine of MD Simulations

The accuracy of an MD simulation is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.[5] For pyridine-imidazole compounds, several well-established force fields are available.

| Force Field Family | Small Molecule Extension | Key Features |

| CHARMM [13] | CGenFF[5] | Widely used for biomolecules, with a robust general force field for drug-like molecules. |

| AMBER [14] | GAFF/GAFF2[15] | Another popular choice for biomolecular simulations, with a general force field for organic molecules. |

| OPLS | OPLS-AA[16] | Optimized for liquid simulations, with good parameterization for many organic functional groups. |

Causality: The choice of force field is critical. CHARMM and AMBER force fields are extensively parameterized for proteins and nucleic acids, and their respective small molecule extensions (CGenFF and GAFF) are designed to be compatible, ensuring a balanced description of both the ligand and the receptor.[5][15]

Ligand Parameterization: A Quantum Mechanical Approach

While general force fields like CGenFF and GAFF can generate parameters for a wide variety of molecules, the accuracy can be enhanced through a quantum mechanical (QM) approach, especially for novel scaffolds.[17][18]

Experimental Protocol: Ligand Parameterization using CGenFF

-

Ligand Preparation: Prepare the ligand in a .mol2 file format with correct atom types and bond orders.[7]

-

CGenFF Server: Submit the .mol2 file to the CGenFF server.[6] The server will provide a topology file (.str or .itp for GROMACS) and a parameter file (.prm for GROMACS).[6][19]

-

Penalty Score Analysis: The CGenFF server provides a "penalty score" for the generated parameters. A high penalty score indicates low confidence and suggests that some parameters may need to be refined.

-

Parameter Refinement (if necessary): For high-penalty parameters, QM calculations (e.g., using Gaussian or ORCA) can be performed to derive more accurate values for bond lengths, angles, and dihedral angles. This typically involves geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)).[17]

Self-Validation: Comparing the QM-calculated vibrational frequencies with those derived from the force field parameters can serve as a validation check for the bonded parameters.[17]